An In-depth Technical Guide to the Synthesis and Characterization of Brigatinib-13C6
An In-depth Technical Guide to the Synthesis and Characterization of Brigatinib-13C6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Brigatinib-13C6, a stable isotope-labeled internal standard of the potent anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR) inhibitor, Brigatinib. This document is intended to support researchers and scientists in drug metabolism, pharmacokinetic (PK), and bioanalytical studies where a reliable internal standard is crucial for accurate quantification of the parent drug.
Introduction to Brigatinib
Brigatinib (marketed as Alunbrig®) is a second-generation tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in the treatment of ALK-positive non-small cell lung cancer (NSCLC), including in patients who have developed resistance to crizotinib.[1][2] Its mechanism of action involves the inhibition of ALK phosphorylation and downstream signaling pathways, which are critical for cell proliferation and survival in ALK-driven cancers.[3][4] Brigatinib is also known to inhibit ROS1, insulin-like growth factor 1 receptor (IGF-1R), and various EGFR mutations.[3][4][5]
The use of stable isotope-labeled internal standards, such as Brigatinib-13C6, is the gold standard in quantitative bioanalysis using mass spectrometry. These standards exhibit nearly identical physicochemical properties to the analyte of interest but have a distinct mass, allowing for precise and accurate quantification by correcting for matrix effects and variability in sample processing.
Synthesis of Brigatinib-13C6
While a specific, detailed, and publicly available peer-reviewed synthesis protocol for Brigatinib-13C6 is not extensively documented, a plausible synthetic route can be conceptualized based on the known synthesis of Brigatinib and general principles of isotopic labeling. The synthesis of unlabeled Brigatinib has been described in the literature, and a key feature is the phosphine oxide moiety which contributes to its potency and favorable pharmacokinetic properties.[1]
The synthesis of isotopically labeled compounds often involves the introduction of a labeled precursor at a convergent point in the overall synthetic scheme to maximize the incorporation of the stable isotope. In the case of Brigatinib-13C6, it is likely that a key intermediate containing a six-carbon fragment is synthesized using a commercially available 13C6-labeled starting material.
A potential, though not definitively published, approach for the synthesis of Brigatinib-13C6 would likely mirror the established synthesis of Brigatinib, with the modification of using a 13C6-labeled aniline or a related precursor in one of the key coupling steps.
Experimental Workflow for a Plausible Synthesis
The following diagram illustrates a generalized workflow for the synthesis of Brigatinib-13C6, based on known synthetic strategies for similar compounds.
Caption: Generalized synthetic workflow for Brigatinib-13C6.
Characterization of Brigatinib-13C6
The comprehensive characterization of Brigatinib-13C6 is essential to confirm its identity, purity, and isotopic enrichment, ensuring its suitability as an internal standard.
Quantitative Data
The following table summarizes the key quantitative specifications for Brigatinib-13C6, as sourced from commercial suppliers of stable isotope-labeled standards.
| Parameter | Specification | Reference |
| Molecular Formula | C₂₃¹³C₆H₃₉ClN₇O₂P | [6] |
| Molecular Weight | 590.06 g/mol | [6] |
| Minimum Purity | ≥ 95.00% | [6] |
| Minimum Isotopic Enrichment | 99% ¹³C | [6] |
Experimental Protocols for Characterization
Detailed analytical methods are employed to verify the quality of Brigatinib-13C6.
1. High-Performance Liquid Chromatography (HPLC)
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Purpose: To determine the chemical purity of the final compound.
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Methodology: A validated reverse-phase HPLC (RP-HPLC) method would be utilized. While a specific method for Brigatinib-13C6 is not published, a reported method for unlabeled Brigatinib can be adapted.[7][8]
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Column: C18 column.
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Mobile Phase: A gradient of methanol and water is a common mobile phase for Brigatinib analysis.[7]
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Detection: UV detection at a wavelength of approximately 283 nm is suitable for Brigatinib.[7][8]
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Procedure: A standard solution of Brigatinib-13C6 is prepared in a suitable solvent (e.g., methanol) and injected into the HPLC system. The purity is determined by the area percentage of the main peak in the chromatogram.
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2. Mass Spectrometry (MS)
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Purpose: To confirm the molecular weight and isotopic enrichment.
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Methodology: High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is the preferred method.
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Ionization: Electrospray ionization (ESI) in positive mode is typically used for Brigatinib.
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Analysis: The mass spectrum will show a prominent peak corresponding to the [M+H]⁺ ion of Brigatinib-13C6. The measured mass-to-charge ratio (m/z) should be consistent with the calculated exact mass of the ¹³C₆-labeled compound. The isotopic distribution pattern will confirm the number of ¹³C atoms and the isotopic enrichment.
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3. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Purpose: To confirm the chemical structure and the position of the ¹³C labels.
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Methodology: ¹H NMR and ¹³C NMR spectroscopy are fundamental for structural elucidation.
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¹H NMR: The proton NMR spectrum of Brigatinib-13C6 will be similar to that of unlabeled Brigatinib. However, protons attached to or near the ¹³C-labeled carbons will exhibit characteristic coupling (J-coupling), leading to splitting of the signals, which confirms the location of the labels.
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¹³C NMR: The carbon-13 NMR spectrum will show significantly enhanced signals for the six ¹³C-labeled carbon atoms, providing direct evidence of their incorporation into the molecule. The chemical shifts of these carbons will confirm their positions within the Brigatinib structure.
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Mechanism of Action and Signaling Pathways
Brigatinib exerts its therapeutic effect by inhibiting the autophosphorylation of ALK and the activation of its downstream signaling proteins.[4] This blockade disrupts key cellular processes that promote tumor growth and survival.
ALK Signaling Pathway Inhibition by Brigatinib
The following diagram illustrates the primary signaling pathway targeted by Brigatinib.
Caption: Brigatinib inhibits ALK autophosphorylation and downstream signaling.
This inhibition of downstream effectors such as STAT3, AKT, and ERK1/2 ultimately leads to a reduction in cell proliferation and an increase in apoptosis in ALK-dependent cancer cells.[4]
Conclusion
Brigatinib-13C6 is an indispensable tool for the accurate quantification of Brigatinib in complex biological matrices. This technical guide has outlined the probable synthetic strategies, detailed characterization methodologies, and provided a visual representation of the mechanism of action. The use of well-characterized Brigatinib-13C6 as an internal standard will undoubtedly enhance the reliability and precision of pharmacokinetic and other quantitative studies, thereby supporting the continued development and clinical application of Brigatinib.
References
- 1. Discovery of Brigatinib (AP26113), a Phosphine Oxide-Containing, Potent, Orally Active Inhibitor of Anaplastic Lymphoma Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Brigatinib: Novel ALK Inhibitor for Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of [13 C6 ]-ibrutinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [13C6]-Brigatinib | 1197953-54-0 unlabeled | Stable labeled standards | Shimadzu Chemistry & Diagnostics [schd-shimadzu.com]
- 6. CN111138492A - Preparation method of ALK inhibitor brigatinib - Google Patents [patents.google.com]
- 7. Population pharmacokinetic and exposure‐response analyses from ALTA‐1L: Model‐based analyses supporting the brigatinib dose in ALK‐positive NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Population pharmacokinetic (PK) and exposure-response analyses from the pivotal ALTA-1L study: Model-based analyses supporting the brigatinib dose in patients with anaplastic lymphoma kinase (ALK)–positive non–small cell lung cancer (NSCLC). - ASCO [asco.org]
